molecular formula C18H19NO2 B2744319 N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1251547-40-6

N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2744319
CAS No.: 1251547-40-6
M. Wt: 281.355
InChI Key: GNFQHLHEPRHYPT-UHFFFAOYSA-N
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Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a cyclopropylmethyl group substituted with a hydroxymethyl moiety at the amide nitrogen.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-13-18(10-11-18)12-19-17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,20H,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFQHLHEPRHYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-hydroxymethyl cyclopropyl acetonitrile, which is synthesized by adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of zinc powder and a basic catalyst . The resulting compound is then subjected to further reactions to introduce the biphenyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide with related biphenyl carboxamides:

Compound Name Substituent on Amide Nitrogen Molecular Weight logP (Predicted/Reported) Key Features
Target Compound (1-(Hydroxymethyl)cyclopropyl)methyl ~309.35* ~2.5–3.0* Polar hydroxymethyl, rigid cyclopropane
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl 294.3 ~4.0† Hydrophobic, bulky substituent
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 1,3-Thiazol-2-yl 280.35 4.005 Heteroaromatic, moderate polarity
N-Phenyl-[1,1'-biphenyl]-4-carboxamide Phenyl 273.33 ~3.8‡ Planar aromatic, high hydrophobicity
N-Cycloheptyl-[1,1'-biphenyl]-4-carboxamide Cycloheptyl 294.3 ~4.1† Flexible aliphatic ring

*Estimated based on structural similarity. †Predicted using fragment-based methods. ‡Calculated from empirical data.

Key Observations:

  • Polarity and Solubility: The target compound’s hydroxymethyl group likely reduces logP compared to purely hydrophobic analogs like N-cyclooctyl or N-phenyl derivatives, enhancing aqueous solubility .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide, identified by its CAS number 1251547-40-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO2C_{18}H_{19}NO_2, with a molecular weight of 281.3 g/mol. The compound features a biphenyl moiety linked to a cyclopropyl group through a hydroxymethyl chain, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉NO₂
Molecular Weight281.3 g/mol
CAS Number1251547-40-6

In Vitro Studies

Research on related compounds has established a foundation for understanding the potential effects of this compound:

  • Study on mGluR Modulators : A study investigating dihydrothiazolopyridone derivatives highlighted their role as selective PAMs for mGluR5. These compounds were effective in enhancing receptor signaling without significant side effects, paving the way for further exploration of similar structures like this compound in treating conditions such as schizophrenia and anxiety disorders .

In Vivo Evaluations

In vivo evaluations have shown that compounds with similar structural motifs can exhibit significant behavioral changes in rodent models:

  • Antipsychotic Effects : Compounds that share structural similarities with this compound have been tested for their ability to mitigate psychostimulant-induced behaviors. For instance, certain derivatives were able to reduce hyperactivity induced by amphetamines without causing motor impairments, indicating their therapeutic potential in psychiatric disorders .

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